molecular formula C21H31N B13810215 6-Dodecylquinoline

6-Dodecylquinoline

Cat. No.: B13810215
M. Wt: 297.5 g/mol
InChI Key: OJFCWCHKPWGHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Dodecylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound, specifically, is characterized by the presence of a dodecyl (C12H25) group attached to the sixth position of the quinoline ring. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 6-Dodecylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials . The reaction proceeds under acidic conditions, often with the use of sulfuric acid, to yield the quinoline derivative.

Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent in the presence of an acid . This method is versatile and can be adapted to produce various quinoline derivatives, including this compound.

Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Properties

Molecular Formula

C21H31N

Molecular Weight

297.5 g/mol

IUPAC Name

6-dodecylquinoline

InChI

InChI=1S/C21H31N/c1-2-3-4-5-6-7-8-9-10-11-13-19-15-16-21-20(18-19)14-12-17-22-21/h12,14-18H,2-11,13H2,1H3

InChI Key

OJFCWCHKPWGHTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.